1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene
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Overview
Description
2-Methoxyphenylmethylsulfone is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a sulfone group (-SO2-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyphenylmethylsulfone can be synthesized through several methods. One common approach involves the oxidation of 2-methoxyphenylmethylsulfide using oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) . The reaction typically occurs under mild conditions, often in the presence of a catalyst like acetic acid.
Industrial Production Methods: In industrial settings, the production of 2-methoxyphenylmethylsulfone may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to replace the methoxy group, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted phenylmethylsulfones.
Scientific Research Applications
2-Methoxyphenylmethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-methoxyphenylmethylsulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This property allows it to participate in various biochemical reactions, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
- 2-Methoxyphenylmethylsulfide
- 2-Methoxyphenylmethylsulfoxide
- Phenylmethylsulfone
Comparison: 2-Methoxyphenylmethylsulfone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-methoxyphenylmethylsulfide and 2-methoxyphenylmethylsulfoxide, the sulfone form is more oxidized and may exhibit different properties in terms of stability and reactivity .
Properties
Molecular Formula |
C16H18O4S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene |
InChI |
InChI=1S/C16H18O4S/c1-19-15-9-5-3-7-13(15)11-21(17,18)12-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
YEPPGIRCHZWIDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CS(=O)(=O)CC2=CC=CC=C2OC |
Origin of Product |
United States |
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